

In Vitro Application Notes

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Compound Focus: MT477

Cat. No.: S548500

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For in vitro studies, **MT477** has been investigated for its anti-proliferative and pro-apoptotic effects on various human carcinoma cell lines.

- **Cell Lines Tested:** Studies have used several cancer cell lines, including **H226** (human lung carcinoma), **MCF-7** (breast cancer), **U87** (glioblastoma), **LNCaP** (prostate cancer), **A431** (epidermoid carcinoma), and **A549** (lung carcinoma) [1].
- **Preparation:** **MT477** was dissolved and diluted to required concentrations for cellular assays [1].
- **Key Findings:** Treatment with **MT477** resulted in dose-dependent inhibition of cellular proliferation, induction of caspase-dependent apoptosis, interference with PKC activity, and reduced phosphorylation of key signaling proteins like Ras and ERK1/2 [1].

The table below summarizes the quantitative data from in vitro experiments:

Parameter	Details	Citation
Effective Dose Range	0.006 to 0.2 mM (in vitro proliferation assays)	[1]
Mechanistic Effects	Inhibition of PKC activity; Suppression of Ras and ERK1/2 phosphorylation	[1] [2]
Cellular Phenotypes	Induction of apoptosis; increased focal cell adhesion and actin stress fiber formation	[2]

In Vivo Application Notes

In vivo efficacy and toxicity of **MT477** have been evaluated in murine xenograft models.

- **Animal Model:** Mice bearing xenografts of human cancer cell lines, such as **A431** and **H226** [1].
- **Administration:** The compound was administered via **intraperitoneal (i.p.) injection** [1].
- **Dosage:** Tested doses included **33 µg/kg, 100 µg/kg, and 1 mg/kg** [1].
- **Treatment Schedule:** A **continuous treatment schedule** was found to be most effective [2].
- **Key Findings:** Treatment led to significant tumor growth inhibition (e.g., 62.1% reduction in H226 xenografts at 1 mg/kg) with minimal toxicity as assessed by blood serum chemistry [2].

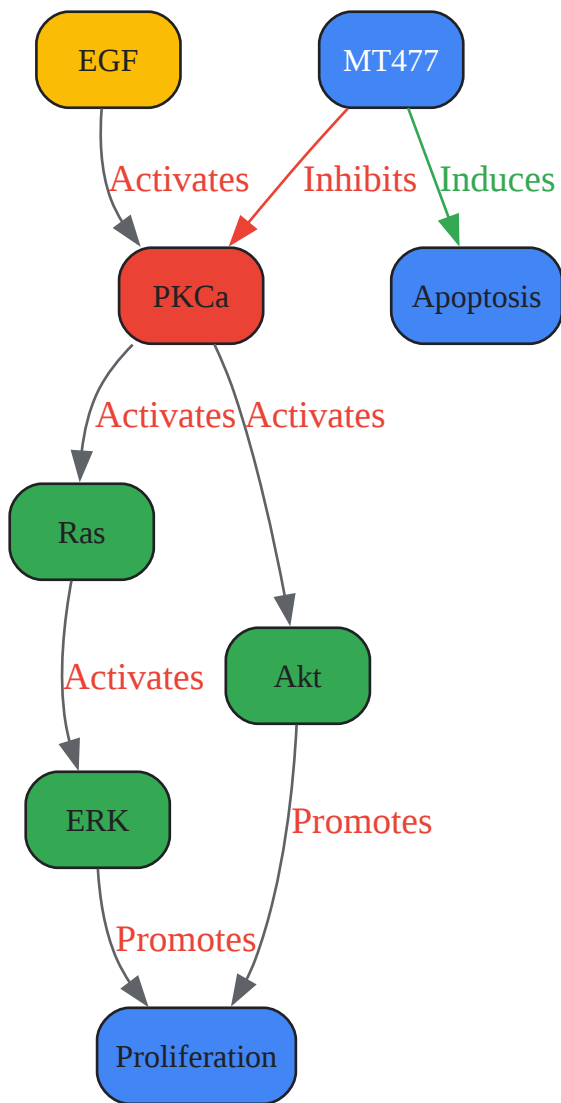
The table below summarizes the quantitative data from in vivo experiments:

Parameter	Details	Citation
Reported Dosages	33 µg/kg, 100 µg/kg, 1 mg/kg (i.p. injection)	[1]
Tumor Growth Inhibition	24.5% (A431) and 43.67% (H226) in one study; 62.1% (H226) in another	[1] [2]
Treatment Schedule	Continuous dosing was more effective than intermittent schedules	[2]
Toxicity Profile	Minimal toxicity observed in blood serum chemistry	[2]

Signaling Pathway and Experimental Workflow

Based on the described mechanisms of action, the signaling pathway impacted by **MT477** and a generalized workflow for in vivo efficacy studies can be visualized.

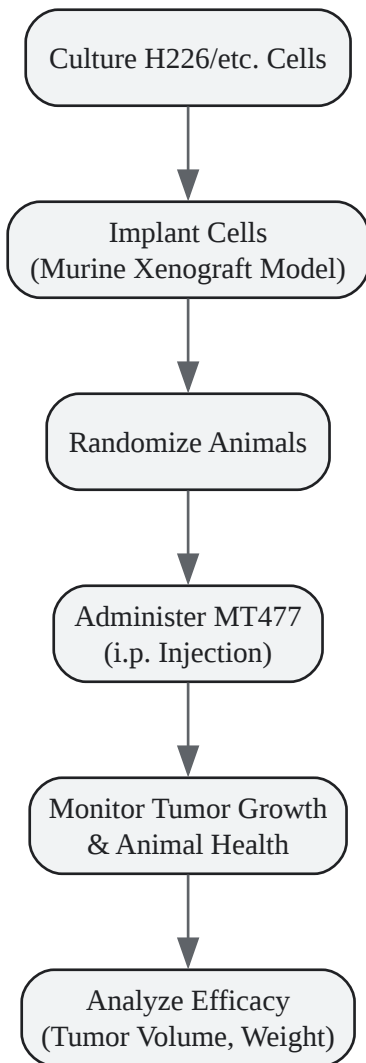
Diagram 1: Proposed MT477 Mechanism of Action Signaling Pathway



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This diagram illustrates the key findings that **MT477** inhibits PKC- α activity, leading to the reduced activation of its downstream targets ERK1/2 and Akt, which ultimately suppresses cell proliferation and induces apoptosis [1] [2]. The studies noted that this effect on PKC- α and its downstream targets occurred before any measurable effect on Ras activity [2].

Diagram 2: In Vivo Efficacy Experiment Workflow



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This general workflow summarizes the in vivo experimental process described in the literature, from establishing the xenograft model to data analysis [1] [2].

Suggestions for Finding Current Information

The dated nature of the available sources means a modern treatment protocol is not available. To further your research, I suggest the following:

- **Check Clinical Trial Registries:** Search databases like **ClinicalTrials.gov** to see if **MT477** advanced to clinical trials, which would contain detailed human study protocols.

- **Use Patent Databases:** Pharmaceutical patents often contain detailed experimental sections and examples of preparation and use. Searching for patents related to **MT477** or its chemical class could provide more technical detail.
- **Explore Broader Literature:** Look for review articles on PKC inhibitors or thiopyrano[2,3-c]quinolines published in recent years. These may cite the original **MT477** studies and provide context on subsequent developments in the field.

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References

1. A novel quinoline, MT477: suppresses cell signaling ... [pubmed.ncbi.nlm.nih.gov]
2. PKC-alpha inhibitor MT477 slows tumor growth with minimal ... [experts.umn.edu]

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